molecular formula C17H18N6 B611002 S-Ruxolitinib CAS No. 941685-37-6

S-Ruxolitinib

Cat. No.: B611002
CAS No.: 941685-37-6
M. Wt: 306.4 g/mol
InChI Key: HFNKQEVNSGCOJV-OAHLLOKOSA-N
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Description

S-Ruxolitinib: is a selective inhibitor of Janus kinase 1 and Janus kinase 2, which are enzymes involved in the signaling pathways of various cytokines and growth factors. This compound is primarily used in the treatment of myeloproliferative neoplasms, such as myelofibrosis and polycythemia vera, and has shown efficacy in treating steroid-refractory acute graft-versus-host disease .

Mechanism of Action

Target of Action

S-Ruxolitinib, also known as Ruxolitinib, is a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2) . These are tyrosine kinases involved in cytokine signaling and hematopoiesis .

Mode of Action

Ruxolitinib works by competitively inhibiting the ATP-binding catalytic site on JAK1 and JAK2 . By inhibiting JAK1 and JAK2, Ruxolitinib blocks the dysregulated cell signaling pathways and prevents abnormal blood cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by Ruxolitinib is the JAK-STAT pathway . This pathway is often aberrantly activated in myeloproliferative neoplasms, leading to abnormal blood cell counts and thrombotic complications . By inhibiting JAK1 and JAK2, Ruxolitinib blocks this dysregulated pathway .

Pharmacokinetics

Ruxolitinib is well absorbed and has a bioavailability of 95% . It is bound to albumin for 97% . The pharmacokinetics of Ruxolitinib can be described with a two-compartment model and linear elimination . Its metabolism is mainly hepatic via CYP3A4 and can be altered by CYP3A4 inducers and inhibitors . The major metabolites of Ruxolitinib are pharmacologically active . The main route of elimination of Ruxolitinib metabolites is renal .

Result of Action

Ruxolitinib’s action results in a meaningful reduction in spleen size and symptom burden in the majority of myelofibrosis patients . It may also have a favorable effect on survival . In polycythemia vera, Ruxolitinib effectively controls the hematocrit and reduces splenomegaly .

Action Environment

The JAK signaling cascade, which Ruxolitinib targets, is like a bottleneck where a lot of inflammation or inflammatory pathways signal through . This is why it works so well for symptoms in myeloproliferative neoplasms . That’s part of the reason why it works for the therapy of both acute and chronic graft-vs-host disease, as it’s a powerful anti-inflammatory agent . The inflammatory pathways set up an environment that’s ripe to develop an immune response .

Biochemical Analysis

Biochemical Properties

S-Ruxolitinib functions as a competitive inhibitor of the ATP-binding catalytic site of the JAK1 and JAK2 kinases. By inhibiting these kinases, this compound disrupts the JAK-STAT signaling pathway, which is essential for the transduction of signals from various cytokines and growth factors. This inhibition leads to a reduction in the phosphorylation and activation of STAT proteins, thereby modulating the expression of target genes involved in cell proliferation, differentiation, and survival .

This compound interacts with several biomolecules, including cytokine receptors and STAT proteins. The nature of these interactions is primarily inhibitory, as this compound binds to the ATP-binding site of JAK1 and JAK2, preventing their activation and subsequent phosphorylation of STAT proteins .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In hematopoietic cells, this compound reduces the proliferation of abnormal blood cells by inhibiting the JAK-STAT pathway, which is often dysregulated in myeloproliferative neoplasms . This inhibition leads to a decrease in the production of pro-inflammatory cytokines and growth factors, thereby reducing inflammation and abnormal cell growth.

In immune cells, this compound modulates the function of natural killer cells, dendritic cells, T helper cells, and regulatory T cells. By inhibiting the JAK-STAT pathway, this compound reduces the production of cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ), which are critical for immune cell activation and function . This results in an overall immunosuppressive effect, which can be beneficial in conditions such as graft-versus-host disease .

Molecular Mechanism

The molecular mechanism of this compound involves the competitive inhibition of the ATP-binding catalytic site of JAK1 and JAK2. By binding to this site, this compound prevents the phosphorylation and activation of these kinases, thereby inhibiting the downstream signaling of the JAK-STAT pathway . This inhibition leads to a reduction in the phosphorylation of STAT proteins, which are critical for the transcription of genes involved in cell proliferation, differentiation, and survival .

This compound also induces apoptosis in malignant cells by inhibiting the JAK-STAT pathway, which is often constitutively activated in cancer cells . This inhibition disrupts the survival signals in these cells, leading to programmed cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory activity over extended periods . Prolonged exposure to this compound can lead to the development of resistance in some cell lines, as cells may upregulate alternative signaling pathways to bypass the inhibition of the JAK-STAT pathway .

Long-term studies have shown that this compound can have sustained effects on cellular function, including the reduction of spleen volume and improvement of symptoms in patients with myelofibrosis . These effects are maintained with continuous treatment, although dose adjustments may be necessary to manage adverse effects and maintain efficacy .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively inhibits the JAK-STAT pathway and reduces the proliferation of abnormal blood cells without causing significant toxicity . At higher doses, this compound can cause adverse effects, including myelosuppression and immunosuppression . These effects are dose-dependent and highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Threshold effects have been observed in animal studies, where a minimum effective dose is required to achieve significant inhibition of the JAK-STAT pathway . Beyond this threshold, increasing the dose does not proportionally enhance the therapeutic effects but instead increases the risk of adverse effects.

Metabolic Pathways

This compound is primarily metabolized in the liver via the cytochrome P450 enzyme CYP3A4 . The major metabolites of this compound are pharmacologically active and contribute to the overall therapeutic effects of the compound . These metabolites are further processed and eliminated through renal excretion .

The metabolic pathways of this compound involve several enzymes and cofactors, including CYP3A4 and CYP2C9 . The interaction of this compound with these enzymes can affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics and pharmacodynamics of the compound .

Transport and Distribution

This compound is well absorbed and has a high bioavailability . It is extensively bound to plasma proteins, primarily albumin, which facilitates its transport and distribution within the body . The compound is distributed in a two-compartment model, with a rapid distribution phase followed by a slower elimination phase .

Within cells, this compound is transported to various compartments, including the cytoplasm and nucleus, where it exerts its inhibitory effects on the JAK-STAT pathway . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the expression of transporters and binding proteins .

Subcellular Localization

This compound is primarily localized in the cytoplasm and nucleus of cells . In the cytoplasm, this compound inhibits the activation of JAK1 and JAK2 kinases, preventing the phosphorylation and translocation of STAT proteins to the nucleus . In the nucleus, this compound further inhibits the transcriptional activity of STAT proteins, reducing the expression of target genes involved in cell proliferation and survival .

The subcellular localization of this compound is critical for its activity, as it ensures the compound is in proximity to its target kinases and transcription factors . Post-translational modifications, such as phosphorylation, may also influence the localization and activity of this compound within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Ruxolitinib involves several key steps:

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to achieve higher yields and purity. This includes the use of chiral metal catalysts for asymmetric hydrogenation and the resolution of intermediates using chiral small molecule catalysis .

Chemical Reactions Analysis

Types of Reactions: S-Ruxolitinib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .

Comparison with Similar Compounds

Properties

IUPAC Name

(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNKQEVNSGCOJV-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10240930
Record name Ruxolitinib
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Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in aqueous buffers across a pH of 1-8
Record name Ruxolitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08877
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Mechanism of Action

The Janus kinase (JAK) family of protein tyrosine kinases comprises JAK1, JAK2, JAK3, and non-receptor tyrosine kinase 2 (TYK2). JAKs play a pivotal role in intracellular signalling pathways of various cytokines and growth factors essential to hematopoiesis, such as interleukin, erythropoietin, and thrombopoietin. JAKs have diverse functions: JAK1 and JAK3 promote lymphocyte differentiation, survival, and function, while JAK2 promotes signal transduction of erythropoietin and thrombopoietin. JAKs are in close proximity to the cytokine and growth factor receptor’s cytoplasmic region. Upon binding of cytokines and growth factors, JAKs are activated, undergoing cross-phosphorylation and tyrosine phosphorylation. This process also reveals selective binding sites for STATs, which are DNA-binding proteins that also bind to the cytoplasmic region of cytokine or growth factor receptors. Activated JAKs and STATs translocate to the nucleus as transcription factors to regulate gene expression of pro-inflammatory cytokines such as IL-6, IL-10, and nuclear factor κB (NF-κB). They also activate downstream pathways that promote erythroid, myeloid, and megakaryocytic development. The molecular pathogenesis of myeloproliferative neoplasms is not fully understood; however, JAK2 is constitutively activated and the JAK-STAT signalling pathway becomes deregulated and aberrant. Ruxolitinib is a selective and potent inhibitor of JAK2 and JAK1, with some affinity against JAK3 and TYK2. Anticancer effects of ruxolitinib are attributed to its inhibition of JAKs and JAK-mediated phosphorylation of STAT3. By downregulating the JAK-STAT pathway, ruxolitinib inhibits myeloproliferation and suppresses the plasma levels of pro-inflammatory cytokines such as IL-6 and TNF-α. Activated JAKs are also implicated in graft-versus-host-disease (GVHD), which is a severe immune complication of allogeneic hematopoietic cell transplantation GVHD is associated with significant morbidity and mortality, especially for patients who do not respond well to corticosteroid therapy. Activated JAKS stimulate T-effector cell responses, leading to increased proliferation of effector T cells and heightened production of pro-inflammatory cytokines. By blocking JAK1 and JAk2, ruxolitinib inhibits donor T-cell expansion and suppresses pro-inflammatory responses., ... By directly targeting both JAK1 and JAK2 through small-molecule inhibition, ruxolitinib elicits a reduction in splenomegaly and disease-related symptoms in patients with intermediate- or high-risk myelofibrosis while maintaining an acceptable toxicity profile and a low treatment-discontinuation rate., Ruxolitinib phosphate, a selective inhibitor of Janus kinase (JAK) 1 and 2, is an antineoplastic agent. JAK1 and 2 mediate the signaling of cytokines and growth factors that are important for hematopoiesis and immune function. JAK signaling involves recruitment of signal transducers and activators of transcription (STAT) to cytokine receptors, activation, and subsequent localization of STATs to the nucleus leading to modulation of gene expression. Myelofibrosis is a myeloproliferative neoplasm known to be associated with dysregulated JAK1 and 2 signaling. Ruxolitinib demonstrated dose- and time-dependent inhibition of cytokine-induced phosphorylated STAT3 with maximal inhibition occurring 1-2 hours after single-dose administration (ranging from 5-200 mg) in healthy individuals at all dosage levels.
Record name Ruxolitinib
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Record name RUXOLITINIB
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Color/Form

Colorless oil

CAS No.

941678-49-5
Record name Ruxolitinib
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Record name Ruxolitinib [USAN:INN]
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Record name Ruxolitinib
Source DrugBank
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Record name Ruxolitinib
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Record name RUXOLITINIB
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Record name RUXOLITINIB
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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